molecular formula C10H11Br2NO B13983069 2-Bromo-N-(3-bromophenyl)-2-methylpropanamide

2-Bromo-N-(3-bromophenyl)-2-methylpropanamide

Cat. No.: B13983069
M. Wt: 321.01 g/mol
InChI Key: CRSBHBBKJDMIJN-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-bromophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromine atoms attached to a phenyl ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-bromophenyl)-2-methylpropanamide can be achieved through several methodsThe reaction typically requires the use of brominating agents like bromine or N-bromosuccinimide in the presence of a suitable solvent such as dimethyl sulfoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Electrochemical bromination methods have been explored to minimize waste and improve safety . These methods utilize the electrochemical generation of bromine from hydrobromic acid, which is then used to brominate the precursor compounds.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-bromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2-Bromo-N-(3-bromophenyl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(3-bromophenyl)acetamide: Similar in structure but with an acetamide group instead of a propanamide group.

    2-Bromo-N-(3-bromophenyl)-5-methoxybenzamide: Contains a methoxy group on the benzene ring, which alters its chemical properties.

Uniqueness

2-Bromo-N-(3-bromophenyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the propanamide group.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

2-bromo-N-(3-bromophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H11Br2NO/c1-10(2,12)9(14)13-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,13,14)

InChI Key

CRSBHBBKJDMIJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)Br)Br

Origin of Product

United States

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